
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. In
Aplicaciones Científicas De Investigación
1. Relevance in CNS Diseases and Drug Design
A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, which includes indole derivatives (possibly related to the compound ), reveals their critical role in central nervous system (CNS) diseases. This review highlights the therapeutic potential of these antagonists in various disorders, providing insights into structure, structure-activity relationship (SAR), and pharmacology, aiding medicinal chemists in designing effective drugs targeting CNS diseases (Liu et al., 2020).
2. Involvement in Synapse Trafficking of NMDA Receptors
The study on ER to synapse trafficking of NMDA receptors emphasizes the significant role of ionotropic glutamate receptors, including NMDA receptors, in the mammalian central nervous system. It explores the biosynthetic pathway, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane, pointing towards a deep involvement in synaptic physiology and associated brain diseases (Horak et al., 2014).
3. Potential Antidepressant and Anxiolytic Properties
An in-depth review of the behavioral pharmacology of a specific 5-HT1B antagonist, although not the exact compound , offers insights into potential antidepressant and anxiolytic properties that such compounds may exhibit. This understanding is crucial for exploring similar properties in related compounds (Hudzik et al., 2003).
4. Synthesis and Bioactivity of Related Structures
The study of chiral 1,4-Oxazino[4,3- a ]indoles, which share structural similarities with the compound , sheds light on their synthesis and bioactive properties like antidepressant, anti-inflammatory, or antitumor activities. This information can be pivotal for understanding the chemical behavior and potential applications of the compound (Dupeux & Michelet, 2022).
5. Role in AMPA Receptor Agonism and Depression Treatment
Research indicates the potential role of AMPA receptor agonists, including compounds structurally similar to the one , in depression treatment. This understanding is crucial for exploring the antidepressant effects and developing novel treatments (Yang et al., 2012).
6. Nootropic Effects and Cognitive Enhancement
A review of Aniracetam, a drug with possible cognition-enhancing effects, provides insights into its modulation of glutamate receptors and cholinergic transmission, which are possibly related to the mechanism of action of the compound . This information can be useful for exploring the nootropic and cognitive-enhancing potential of similar compounds (Lee & Benfield, 1994).
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-16(14-5-2-3-6-15(14)20-13)17(22)18(23)19-7-4-8-21-9-11-24-12-10-21/h2-3,5-6,20H,4,7-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZOLMVLYMRFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

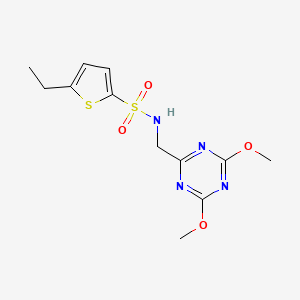
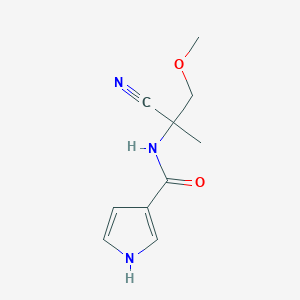
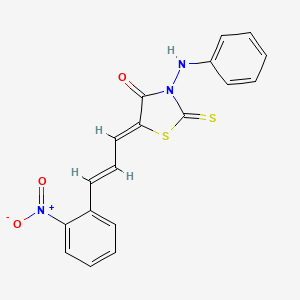
![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole](/img/structure/B2513241.png)
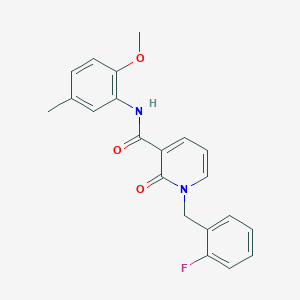
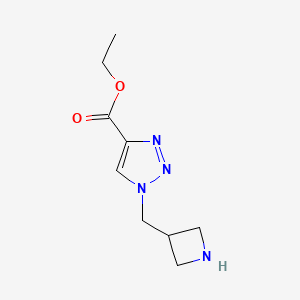
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2513246.png)
